molecular formula C6H10O3 B2480921 3,3-Dimethyloxetane-2-carboxylic acid CAS No. 20967-49-1

3,3-Dimethyloxetane-2-carboxylic acid

Cat. No.: B2480921
CAS No.: 20967-49-1
M. Wt: 130.143
InChI Key: NRYCURAFKYIHOV-UHFFFAOYSA-N
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Description

3,3-Dimethyloxetane-2-carboxylic acid: is a chemical compound with the molecular formula C6H10O3. It is a derivative of oxetane, a four-membered cyclic ether, and features a carboxylic acid functional group.

Scientific Research Applications

Chemistry: 3,3-Dimethyloxetane-2-carboxylic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a bioisostere, a molecule that mimics the biological properties of another molecule. This can be useful in the design of new pharmaceuticals with improved properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Its ability to form stable, bioactive molecules makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various applications .

Safety and Hazards

The safety information for 3,3-Dimethyloxetane-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyloxetane-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of 3,3-dimethyl-1,2-diol derivatives under acidic conditions. This reaction forms the oxetane ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloxetane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxetane-2-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyloxetane-2-carboxylic acid is unique due to the presence of both the oxetane ring and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3,3-dimethyloxetane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYCURAFKYIHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20967-49-1
Record name 3,3-DIMETHYLOXETANE-2-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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